molecular formula C24H33N3O4S B4175527 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide

Cat. No. B4175527
M. Wt: 459.6 g/mol
InChI Key: UGJCGCGBMIYVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which are designed to block the activity of specific enzymes that play a critical role in the growth and survival of cancer cells.

Mechanism of Action

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that control the growth and survival of cancer cells and immune cells. By blocking the activity of BTK, 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide can prevent the proliferation of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and physiological effects:
4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. It has also been shown to have good oral bioavailability and pharmacokinetic properties, which make it a potential candidate for clinical development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide is its selectivity and potency for BTK inhibition, which makes it a useful tool for studying the role of BTK in cancer and autoimmune diseases. However, one limitation of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the development of 4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may enhance their efficacy and overcome resistance mechanisms. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved therapeutic potential in cancer and autoimmune diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of BTK inhibitors in various disease settings.

Scientific Research Applications

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells. It has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-19(2)16-25-32(29,30)22-9-10-23(20(3)15-22)31-18-24(28)27-13-11-26(12-14-27)17-21-7-5-4-6-8-21/h4-10,15,19,25H,11-14,16-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJCGCGBMIYVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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